Product packaging for methyl 3-(1H-imidazol-1-yl)propanoate(Cat. No.:CAS No. 18999-46-7)

methyl 3-(1H-imidazol-1-yl)propanoate

Cat. No.: B3112553
CAS No.: 18999-46-7
M. Wt: 154.17 g/mol
InChI Key: XITPCSZYASXMFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 3-(1H-imidazol-1-yl)propanoate (CAS 18999-46-7) is an imidazole-based chemical compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol. This off-white to colorless solid serves as a valuable building block in organic synthesis and pharmaceutical research, particularly in the development of novel compounds with biological activity . Imidazole derivatives are a cornerstone of medicinal chemistry due to their broad spectrum of pharmacological effects . This compound features the imidazole ring, a nitrogen-containing heterocycle known for its ability to interact with various cations, anions, and biomolecules, making it a privileged structure in drug discovery . Its primary research value lies as a precursor or intermediate for synthesizing more complex molecules. For instance, structurally related 3-(1H-imidazol-1-yl)propanoate derivatives have been successfully employed as linker molecules in the construction of zinc(II) coordination polymers, demonstrating utility in materials science . Furthermore, a significant area of application is in antifungal research. Compounds sharing the 3-(1H-imidazol-1-yl)propane scaffold have demonstrated potent in vitro anti-Candida activity, outperforming standard antifungal agents like fluconazole in some studies, which highlights the potential of this chemical class in addressing drug-resistant fungal infections . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers can leverage this compound as a key synthetic intermediate to explore new antimicrobial agents or functional materials .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O2 B3112553 methyl 3-(1H-imidazol-1-yl)propanoate CAS No. 18999-46-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-imidazol-1-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-11-7(10)2-4-9-5-3-8-6-9/h3,5-6H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITPCSZYASXMFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1C=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201263132
Record name 1H-Imidazole-1-propanoic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201263132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18999-46-7
Record name 1H-Imidazole-1-propanoic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18999-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole-1-propanoic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201263132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 3 1h Imidazol 1 Yl Propanoate

Direct Esterification Pathways of 3-(1H-imidazol-1-yl)propanoic Acid

Direct esterification of 3-(1H-imidazol-1-yl)propanoic acid is a straightforward approach to obtaining the methyl ester. This transformation can be accomplished through classical acid-catalyzed methods or by employing activated ester intermediates to facilitate the reaction under milder conditions.

Acid-Catalyzed Esterification Protocols

Acid-catalyzed esterification, a well-established method for converting carboxylic acids to esters, is applicable to the synthesis of methyl 3-(1H-imidazol-1-yl)propanoate. This reaction typically involves heating the carboxylic acid in methanol (B129727) in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The acidic conditions protonate the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and facilitating nucleophilic attack by methanol. The reaction is reversible, and to drive the equilibrium towards the product, an excess of methanol is often used, or water is removed as it is formed.

A representative procedure for a similar compound, the synthesis of methyl 3-(1H-imidazol-4-yl)propanoate, involves heating a solution of 3-(1H-imidazol-4-yl)propanoic acid in methanol with a catalytic amount of sulfuric acid at reflux for an extended period. chemicalbook.com This method can be adapted for the 1-yl isomer, as outlined in the table below.

ReactantReagentSolventConditionsYield
3-(1H-imidazol-1-yl)propanoic acidCatalytic H₂SO₄MethanolRefluxHigh

This is an illustrative protocol based on the esterification of a similar isomer.

Activated Ester Approaches

To circumvent the often harsh conditions of acid-catalyzed esterification, 3-(1H-imidazol-1-yl)propanoic acid can be converted into an activated ester intermediate. These intermediates are more susceptible to nucleophilic attack by methanol, allowing the reaction to proceed under milder conditions. Common activating agents include carbodiimides, or the conversion of the carboxylic acid to an acid chloride.

A modern approach for the synthesis of activated esters involves the use of triphenylphosphine (B44618) (PPh₃) and iodine (I₂) in the presence of a base like triethylamine (B128534) (Et₃N). organic-chemistry.org This system can be used to form various active esters, such as N-hydroxysuccinimide (NHS) esters. organic-chemistry.org While not a direct conversion to the methyl ester, these activated intermediates can then readily react with methanol to yield this compound. This two-step process is particularly useful for substrates that are sensitive to high temperatures or strong acidic conditions. organic-chemistry.org

Nucleophilic Substitution Reactions in this compound Synthesis

An alternative and widely employed strategy for the synthesis of this compound involves the formation of the imidazole-propanoate linkage through a nucleophilic substitution reaction. In this approach, the imidazole (B134444) ring acts as a nucleophile, attacking an electrophilic three-carbon synthon that already contains the methyl ester functionality.

Imidazole Reactivity with Halogenated Propanoate Precursors

The nitrogen atom at the 1-position of the imidazole ring is nucleophilic and can readily participate in N-alkylation reactions. A common method for the synthesis of this compound is the reaction of imidazole with a methyl 3-halopropanoate, such as methyl 3-bromopropanoate (B1231587) or methyl 3-chloropropanoate. The reaction proceeds via an Sₙ2 mechanism, where the imidazole nitrogen displaces the halide leaving group.

The general procedure for such N-alkylation of imidazoles often involves a base to deprotonate the imidazole, thereby increasing its nucleophilicity. chemicalbook.com For instance, potassium carbonate is a commonly used base in a solvent like N,N-dimethylformamide (DMF). chemicalbook.com

ImidazoleHalogenated PropanoateBaseSolventConditions
ImidazoleMethyl 3-bromopropanoateK₂CO₃DMFRoom Temperature

This table represents a typical reaction setup for the N-alkylation of imidazole.

Influence of Solvent Systems and Base Catalysis on Reaction Outcomes

The choice of solvent and base is crucial in the N-alkylation of imidazole and can significantly impact the reaction rate and yield. Polar aprotic solvents, such as DMF, acetonitrile, and acetone, are generally effective for Sₙ2 reactions as they can solvate the cation of the base while leaving the anion (the active base) relatively free to deprotonate the imidazole.

The strength of the base also plays a key role. While weaker bases like potassium carbonate are often sufficient, stronger bases such as sodium hydride (NaH) can be used to completely deprotonate the imidazole, leading to a more reactive imidazolide (B1226674) anion. However, the use of very strong bases can sometimes lead to side reactions. The regioselectivity of alkylation in unsymmetrically substituted imidazoles is influenced by both steric and electronic factors of the substituents on the imidazole ring, the nature of the alkylating agent, and the reaction medium (neutral or basic). otago.ac.nz In basic media, the reaction proceeds through the imidazole anion, and the outcome is largely governed by polar and steric effects. otago.ac.nz

Phase transfer catalysis (PTC) offers a convenient method for the N-alkylation of imidazole, often providing high yields and avoiding the need for anhydrous conditions. researchgate.net Solid-liquid PTC, in the absence of a solvent, has been shown to be a useful and general method for the selective N-alkylation of imidazole. researchgate.net

Michael Addition Strategies for Imidazole-Propanoate Linkage Formation

The Michael addition, or conjugate addition, of imidazole to an α,β-unsaturated ester like methyl acrylate (B77674) represents a highly efficient and atom-economical route to this compound. This reaction involves the nucleophilic attack of the imidazole nitrogen at the β-carbon of the acrylate, followed by protonation to yield the final product.

A significant advantage of this method is that it can often be performed under solvent- and catalyst-free conditions. For example, heating a mixture of imidazole and a slight excess of methyl acrylate at 80 °C results in the formation of this compound in high yield. d-nb.info The reaction proceeds smoothly, with the dissolution of imidazole occurring within minutes, and the reaction completing within a few hours. d-nb.info

Reactant 1Reactant 2ConditionsYield
ImidazoleMethyl acrylate (1.2 equiv.)80 °C, 5 hours97%

Data sourced from a study on solvent- and catalyst-free aza-Michael additions. d-nb.info

This method is not only high-yielding but also aligns with the principles of green chemistry by avoiding the use of solvents and catalysts. The excess methyl acrylate can be removed under reduced pressure, simplifying the purification process. d-nb.info

Aza-Michael Reaction of Imidazole with Methyl Acrylate Derivatives

The most direct and common method for synthesizing this compound is the Aza-Michael reaction, which involves the conjugate addition of imidazole to an acrylate ester. In this reaction, the secondary amine-like nitrogen of the imidazole ring acts as a nucleophile, attacking the electron-deficient β-carbon of methyl acrylate.

This reaction is highly efficient, with research demonstrating that the quantitative formation of the product, this compound, can be achieved within 5 hours when reacting imidazole with methyl acrylate at 80°C. d-nb.info The reactivity in these Aza-Michael additions is influenced by the nature of the Michael acceptor. For instance, the reaction with acrylonitrile (B1666552) proceeds even faster, completing in 3 hours under the same conditions, while acceptors with increased steric hindrance, such as methyl crotonate or methyl methacrylate, result in significantly slower reaction rates. d-nb.info

Catalyst-Free and Solvent-Free Methodologies

In line with the principles of green chemistry, the Aza-Michael addition for synthesizing this compound can be performed under catalyst-free and solvent-free conditions. This approach offers significant environmental and economic benefits by eliminating the need for potentially toxic catalysts and organic solvents, simplifying the work-up procedure, and reducing chemical waste.

The reaction is typically carried out by heating a neat mixture of imidazole and a slight excess of methyl acrylate. For example, heating imidazole with 1.2 equivalents of methyl acrylate at 80°C leads to the dissolution of the imidazole and the subsequent reaction. d-nb.info After 5 hours, the reaction mixture cools to yield the product as an oil, which solidifies upon drying under reduced pressure to remove the excess methyl acrylate. d-nb.info This method is not only simple and clean but also remarkably high-yielding, with isolated yields reported to be as high as 98%. d-nb.info

The efficiency of this catalyst-free approach is dependent on the acidity and solubility of the azole heterocycle. While imidazole reacts completely within 5 hours, more acidic heterocycles like 1,2,4-triazole (B32235) can achieve quantitative conversion in just 2 hours. d-nb.info Conversely, less soluble starting materials, such as 2-phenylimidazole (B1217362) and benzimidazole, require significantly longer reaction times for full conversion. d-nb.info

Reaction Conditions for Solvent-Free Aza-Michael Addition of Azoles to Methyl Acrylate at 80°C d-nb.info
Michael Donor (Azole)Time for Full Conversion (hours)Isolated Yield (%)
Imidazole598.0
1,2,4-Triazole297.0
2-Phenylimidazole6099.0
Benzimidazole49>97

Advanced Synthetic Routes and Novel Method Development

Beyond direct addition, advanced synthetic methodologies have been developed to enhance the efficiency and scope of imidazole N-alkylation, including the synthesis of propanoate derivatives. These methods often employ novel energy sources or intricate multi-step pathways to achieve specific molecular architectures.

Microwave-Assisted Synthesis of Imidazole-Substituted Propanoates

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of the Aza-Michael reaction, microwave irradiation can dramatically reduce reaction times from hours to minutes while often improving product yields. researchgate.netnih.gov This enhancement is attributed to the efficient and rapid heating of the polar reactants and solvents by the microwave energy. orientjchem.org

While a specific microwave-assisted synthesis for this compound is not detailed in the provided sources, the successful application of this technology to the Michael addition of various amines to methyl acrylate derivatives strongly supports its feasibility. researchgate.netnih.gov For instance, the reaction of (S)-(-)-α-methylbenzylamine with methyl acrylate in methanol under microwave irradiation at 80°C was completed in just 10 minutes, affording the product in a 95% yield. nih.gov Similarly, other studies on the N-alkylation of imidazoles have shown that microwave heating leads to a remarkable acceleration of reactions, with reaction times decreasing from many hours under conventional heating to 5-15 minutes. nih.gov This evidence suggests that a similar protocol for imidazole and methyl acrylate would provide a rapid and efficient route to the target compound.

Comparison of Conventional vs. Microwave-Assisted Aza-Michael Reactions nih.govnih.gov
ReactionConventional Heating ConditionsMicrowave ConditionsYield (%)
(S)-α-methylbenzylamine + Methyl Methacrylate9 days (reflux)9 hours (130-150°C)Moderate
N-Cyanoethylation of Imidazole3 hours (reflux)10 minutes (100°C)92 (MW) vs. 85 (Conventional)
Quaternization of Methyl Imidazole with Methyl Bromoacetate41 hours (reflux)10 minutes (70°C)90 (MW) vs. 80 (Conventional)

Multi-Step Synthetic Sequences from Complex Precursors

This compound can also be envisioned as the product of multi-step synthetic sequences starting from more complex, pre-functionalized imidazole precursors. A relevant example is the synthesis of N-alkylated histidine derivatives, which showcases the strategic manipulation of a complex imidazole-containing molecule. researchgate.net L-histidine, an amino acid, contains an imidazole ring that can be selectively alkylated after appropriate protection of its other functional groups.

A typical sequence involves:

Protection: The amino and carboxylic acid groups of L-histidine are protected, for example, through esterification (e.g., forming the methyl ester) and N-acylation (e.g., N-benzoylation). researchgate.net

N-Alkylation: The protected histidine derivative is then reacted with an alkylating agent. This step adds the desired substituent to one of the imidazole nitrogen atoms.

Deprotection: Finally, the protecting groups are removed via hydrolysis to yield the N-alkylated histidine derivative. researchgate.net

By adapting this strategy, one could theoretically synthesize the target compound by using a 3-carbon electrophile bearing a protected carboxylate group in the N-alkylation step, followed by deprotection. This approach is particularly valuable for creating derivatives with specific stereochemistry or for incorporating the imidazole propanoate moiety into larger, more complex molecules.

Regioselectivity Control in Imidazole N-Alkylation

While imidazole itself is a symmetrical molecule, meaning both nitrogen atoms are equivalent for alkylation, the situation becomes more complex with substituted imidazoles (e.g., 4-methylimidazole (B133652) or histidine). In these unsymmetrical cases, alkylation can occur at either the N-1 or N-3 nitrogen atom, leading to two different regioisomers. Controlling the regioselectivity of this N-alkylation is a critical challenge in advanced synthesis.

Several factors influence the outcome of the alkylation:

Steric Effects: Bulky substituents on the imidazole ring can hinder the approach of the alkylating agent to the adjacent nitrogen atom, thereby favoring alkylation at the less hindered nitrogen.

Electronic Effects: Electron-withdrawing groups on the imidazole ring decrease the nucleophilicity of the nearby nitrogen atom, directing the alkylation to the more distant, more nucleophilic nitrogen.

Protecting Groups: Strategic use of protecting groups can block one nitrogen atom, forcing the alkylation to occur at the desired position. This is a common strategy in complex syntheses.

For the Aza-Michael reaction, these principles would apply if a substituted imidazole were used instead of imidazole. The choice of reaction conditions, the nature of the substituent on the imidazole ring, and the structure of the acrylate derivative would all play a role in determining which nitrogen atom adds to the Michael acceptor, thereby controlling the final structure of the substituted imidazole propanoate.

Reaction Mechanisms and Chemical Transformations of Methyl 3 1h Imidazol 1 Yl Propanoate

Mechanistic Studies of Ester Hydrolysis and Transesterification Reactions

The ester portion of methyl 3-(1H-imidazol-1-yl)propanoate is susceptible to nucleophilic attack, leading to hydrolysis and transesterification reactions. These transformations are fundamental in both synthetic chemistry and biological systems.

Kinetics and Thermodynamics of Saponification to 3-(1H-imidazol-1-yl)propanoate

Saponification, the hydrolysis of an ester under basic conditions, of this compound yields the corresponding carboxylate salt, 3-(1H-imidazol-1-yl)propanoate, and methanol (B129727). The reaction proceeds through a nucleophilic acyl substitution mechanism. The hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) leaving group, forming the carboxylic acid. In the basic medium, the carboxylic acid is deprotonated to form the carboxylate salt.

The kinetics of this bimolecular reaction are typically second-order, being first-order in both the ester and the hydroxide ion. The rate of saponification is influenced by factors such as temperature, solvent polarity, and the concentration of reactants. While specific kinetic data for this compound is not extensively documented, studies on similar alkyl propanoates provide insight into the expected reaction rates. The imidazole (B134444) group itself can influence the reaction rate through its electronic and steric effects. The electron-withdrawing nature of the imidazole ring can slightly increase the electrophilicity of the carbonyl carbon, potentially accelerating the rate of nucleophilic attack.

Thermodynamically, the saponification of esters is a highly exergonic and essentially irreversible process. This is primarily due to the final deprotonation of the carboxylic acid by the base, which is a highly favorable acid-base reaction.

Table 1: Representative Kinetic Data for Saponification of Related Esters

Ester Rate Constant (k) at 25°C (M⁻¹s⁻¹) Activation Energy (Ea) (kJ/mol)
Methyl Propanoate 0.078 47.5
Ethyl Propanoate 0.045 49.2

Note: The data in this table is for illustrative purposes for related simple esters and may not be directly representative of this compound.

Transesterification with Different Alcohol Moieties

Transesterification is the process of exchanging the alkyl group of an ester with that of an alcohol. For this compound, this reaction can be catalyzed by either an acid or a base. In a typical base-catalyzed transesterification, an alkoxide from a different alcohol (e.g., ethoxide from ethanol) acts as the nucleophile, attacking the carbonyl carbon of the methyl ester. This leads to a tetrahedral intermediate, which then eliminates a methoxide ion to form the new ester.

Table 2: Potential Products of Transesterification of this compound

Reactant Alcohol Product Ester
Ethanol Ethyl 3-(1H-imidazol-1-yl)propanoate
Propan-1-ol Propyl 3-(1H-imidazol-1-yl)propanoate
Butan-1-ol Butyl 3-(1H-imidazol-1-yl)propanoate

Reactivity of the Imidazole Moiety

The imidazole ring in this compound is an aromatic heterocycle that exhibits a rich and complex reactivity profile. It can participate in electrophilic substitution, oxidation, and can act as a nucleophile or a ligand in coordination complexes.

Electrophilic Substitution Reactions on the Imidazole Ring

The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. However, the presence of the N-1 substituent, the methyl propanoate group, directs the position of substitution. The nitrogen atom at the 3-position (N-3) possesses a lone pair of electrons and is the most basic and nucleophilic site, making it prone to attack by electrophiles. However, in strongly acidic conditions, this nitrogen can be protonated, deactivating the ring towards electrophilic attack.

Common electrophilic substitution reactions for imidazoles include nitration, halogenation, and sulfonation. The substitution typically occurs at the C-4 or C-5 positions of the imidazole ring. The regioselectivity of the substitution is influenced by the nature of the substituent at N-1 and the reaction conditions. The propanoate group at the N-1 position is weakly electron-withdrawing, which can influence the electron density distribution in the ring and direct incoming electrophiles.

Oxidation Pathways of the Imidazole Nitrogen

The nitrogen atoms of the imidazole ring can be susceptible to oxidation, although the ring itself is relatively stable to oxidation compared to other heterocyclic systems. Oxidation can lead to the formation of N-oxides or ring-opened products, depending on the oxidant and reaction conditions. The pyridine-like nitrogen (N-3) is generally more susceptible to oxidation than the pyrrole-like nitrogen (N-1) due to the availability of its lone pair of electrons. Strong oxidizing agents can lead to the degradation of the imidazole ring.

Nucleophilic Reactivity and Complexation Behavior

The lone pair of electrons on the N-3 nitrogen atom of the imidazole ring imparts nucleophilic character to the molecule. This allows it to react with various electrophiles. For instance, it can be alkylated at the N-3 position to form imidazolium (B1220033) salts.

Furthermore, the N-3 nitrogen atom can act as a Lewis base and coordinate with metal ions to form coordination complexes. The ability of the imidazole moiety to act as a ligand is a well-documented phenomenon and is crucial in many biological systems, such as in the coordination of metal ions in metalloenzymes. The stability of these complexes depends on the nature of the metal ion and the steric and electronic properties of the imidazole ligand.

Transformations of the Propanoate Ester Group

The reactivity of the ester allows for nucleophilic acyl substitution and reduction reactions, providing pathways to a range of functionalized imidazole derivatives.

The ester functional group of this compound can be reduced to a primary alcohol, yielding 3-(1H-imidazol-1-yl)propan-1-ol. This transformation is a standard procedure in organic synthesis, typically accomplished using strong hydride reducing agents.

Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for the reduction of esters to primary alcohols. libretexts.orglibretexts.org The reaction mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxy (B1213986) group and a subsequent reduction of the intermediate aldehyde to the primary alcohol. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).

While LiAlH₄ is highly effective, other reducing agents can also be employed. For instance, the reduction of a similar compound, 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one, to the corresponding alcohol has been successfully achieved using sodium borohydride (B1222165) (NaBH₄) in methanol. nih.gov Although NaBH₄ is generally less reactive towards esters than LiAlH₄, its successful use in reducing a ketone in a similar molecular environment suggests it could be a viable, milder alternative under specific conditions for the ester reduction. libretexts.org

Table 1: General Conditions for the Reduction of this compound
ReagentSolventTypical ConditionsProduct
Lithium aluminum hydride (LiAlH₄)Anhydrous diethyl ether or THFReaction at 0 °C to room temperature, followed by aqueous workup3-(1H-imidazol-1-yl)propan-1-ol
Sodium borohydride (NaBH₄)Methanol or EthanolMay require elevated temperatures or longer reaction times3-(1H-imidazol-1-yl)propan-1-ol

This compound can undergo aminolysis, a reaction with a primary or secondary amine, to produce the corresponding N-substituted 3-(1H-imidazol-1-yl)propanamide. This reaction proceeds through a nucleophilic acyl substitution mechanism, where the amine acts as the nucleophile.

The general procedure for this transformation involves heating the ester with the desired amine. nih.gov The reaction can be performed neat (without a solvent) or in a suitable solvent. The reactivity of the amine and the stability of the ester will dictate the specific conditions required, such as temperature and reaction time. This method is versatile, allowing for the synthesis of a wide array of amides by simply varying the amine reactant. For example, reacting the ester with aniline (B41778) would yield N-phenyl-3-(1H-imidazol-1-yl)propanamide, while reaction with diethylamine (B46881) would produce N,N-diethyl-3-(1H-imidazol-1-yl)propanamide.

Table 2: General Conditions for Amidation Reactions
Amine Reactant (R¹R²NH)Reaction ConditionsProduct
Primary Amines (e.g., Aniline, Benzylamine)Heating the ester with the amine, potentially in a solvent.N-substituted-3-(1H-imidazol-1-yl)propanamide
Secondary Amines (e.g., Diethylamine, Morpholine)Heating the ester with the amine, potentially in a solvent.N,N-disubstituted-3-(1H-imidazol-1-yl)propanamide

The reaction of this compound with hydrazine (B178648), typically in the form of hydrazine hydrate (B1144303) (N₂H₄·H₂O), yields 3-(1H-imidazol-1-yl)propanehydrazide. This transformation is a specific type of aminolysis where hydrazine serves as the amine nucleophile.

The synthesis is generally carried out by refluxing the ester with an excess of hydrazine hydrate in a protic solvent such as methanol or ethanol. researchgate.netresearchgate.net The reaction proceeds via a nucleophilic acyl substitution at the ester carbonyl. Upon completion of the reaction, the product hydrazide often precipitates from the solution upon cooling, which simplifies its isolation. researchgate.net The use of an excess of hydrazine helps to drive the reaction to completion. researchgate.net

Table 3: General Conditions for Hydrazide Formation
ReagentSolventTypical ConditionsProduct
Hydrazine hydrate (N₂H₄·H₂O)Methanol or EthanolRefluxing for several hours3-(1H-imidazol-1-yl)propanehydrazide

Advanced Spectroscopic and Structural Characterization of Methyl 3 1h Imidazol 1 Yl Propanoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the proton and carbon frameworks.

Proton NMR (¹H NMR) spectroscopy provides precise information about the chemical environment, connectivity, and number of different types of protons in a molecule. In methyl 3-(1H-imidazol-1-yl)propanoate, the spectrum reveals distinct signals for the imidazole (B134444) ring protons, the aliphatic chain protons, and the methyl ester protons.

The protons on the imidazole ring are typically observed in the downfield region of the spectrum due to the aromatic nature and the electron-withdrawing effect of the nitrogen atoms. The proton at the C2 position (H-2) usually appears as a singlet, while the protons at the C4 and C5 positions (H-4 and H-5) also present as singlets or narrow multiplets. tubitak.gov.tr The aliphatic portion of the molecule, the propanoate chain, shows two characteristic triplets. The methylene (B1212753) group adjacent to the imidazole nitrogen (N-CH₂) appears further downfield than the methylene group adjacent to the carbonyl (CH₂-COO), which is a result of the direct attachment to the electronegative nitrogen atom. These two groups of protons are coupled to each other, resulting in a triplet-of-triplets splitting pattern. scispace.com The methyl group of the ester (OCH₃) is typically observed as a sharp singlet in the upfield region of the spectrum. docbrown.info

Table 1: Representative ¹H NMR Chemical Shift Data for this compound Note: Data is compiled from typical values for analogous structures. Exact chemical shifts can vary based on solvent and experimental conditions.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2 (Imidazole)~7.5 - 8.1SingletN/A
H-4 (Imidazole)~6.9 - 7.4SingletN/A
H-5 (Imidazole)~6.8 - 7.2SingletN/A
N-CH₂~4.2 - 4.5Triplet~7.0
CH₂-COO~2.8 - 3.1Triplet~7.0
OCH₃~3.6 - 3.8SingletN/A

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal. libretexts.orgdocbrown.info

The carbonyl carbon (C=O) of the ester group is the most deshielded and appears furthest downfield, typically in the 170-175 ppm range. docbrown.info The carbons of the imidazole ring (C-2, C-4, C-5) resonate in the aromatic region, generally between 115 and 140 ppm. libretexts.orgoregonstate.edu The chemical shifts of the aliphatic carbons in the propanoate chain and the methyl ester carbon appear in the upfield region of the spectrum. The carbon of the methylene group attached to the nitrogen (N-CH₂) is found further downfield than the methylene carbon adjacent to the carbonyl group (CH₂-COO) due to the influence of the nitrogen atom. The methyl carbon (OCH₃) is typically observed around 50-55 ppm. libretexts.org

Table 2: Representative ¹³C NMR Chemical Shift Data for this compound Note: Data is compiled from typical values for analogous structures. Exact chemical shifts can vary based on solvent and experimental conditions. libretexts.orgillinois.edu

Carbon AssignmentChemical Shift (δ, ppm)
C=O (Ester)~170 - 175
C-2 (Imidazole)~135 - 140
C-4 (Imidazole)~128 - 132
C-5 (Imidazole)~118 - 122
N-CH₂~45 - 50
CH₂-COO~33 - 38
OCH₃~51 - 54

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning proton and carbon signals and confirming the molecular structure by mapping atomic connectivities. st-andrews.ac.uk

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. For this compound, an HSQC spectrum would show correlations between the signals of H-2, H-4, and H-5 and their corresponding carbons C-2, C-4, and C-5. It would also definitively link the proton signals of the N-CH₂, CH₂-COO, and OCH₃ groups to their respective carbon signals. mdpi.com

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²J or ³J coupling). This technique is crucial for establishing the connectivity between different functional groups. st-andrews.ac.uk Key HMBC correlations for this molecule would include:

A correlation from the N-CH₂ protons to the imidazole ring carbons (C-2 and C-5), confirming the attachment point of the propanoate chain to the N-1 position.

Correlations from both the N-CH₂ and CH₂-COO protons to the ester carbonyl carbon (C=O).

A correlation from the OCH₃ protons to the ester carbonyl carbon (C=O). mdpi.com

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy provides direct information about the electronic environment of the nitrogen atoms within a molecule. Although less common than ¹H or ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N isotope, it is highly valuable for studying nitrogen-containing heterocycles like imidazole. acs.org

In this compound, there are two distinct nitrogen atoms in the imidazole ring:

N-1: The sp²-hybridized nitrogen atom bonded to the propanoate side chain.

N-3: The sp²-hybridized "pyridine-like" nitrogen atom with a lone pair of electrons in the plane of the ring.

¹⁵N NMR spectroscopy can differentiate between these two environments. Changes in the chemical shifts of these nitrogens can indicate interactions such as protonation or coordination with metal ions. acs.org The technique is particularly useful for confirming the site of alkylation on the imidazole ring.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of molecules, providing characteristic frequencies that correspond to specific functional groups.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound is characterized by several strong absorption bands.

The most prominent feature is the strong absorption due to the carbonyl (C=O) stretching vibration of the ester group, which typically appears in the range of 1735-1750 cm⁻¹. docbrown.inforesearchgate.net The C-O stretching vibrations of the ester group also produce strong bands, usually found between 1170 and 1200 cm⁻¹. docbrown.infodocbrown.info The imidazole ring gives rise to several characteristic absorptions, including C=C and C=N stretching vibrations within the 1400-1600 cm⁻¹ region. Aromatic C-H stretching vibrations from the imidazole ring are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the propanoate chain and methyl group appear just below 3000 cm⁻¹, typically in the 2850-2980 cm⁻¹ range. researchgate.netnist.gov

Table 3: Key IR Absorption Bands for this compound Note: Data is compiled from typical values for analogous structures. researchgate.netdocbrown.info

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
> 3000C-H StretchImidazole Ring
2850 - 2980C-H StretchAliphatic Chain
1735 - 1750C=O Stretch (Strong)Ester
1400 - 1600C=C and C=N StretchImidazole Ring
1170 - 1200C-O Stretch (Strong)Ester

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy serves as a powerful non-destructive technique for probing the molecular vibrational modes of this compound and its derivatives. The resulting spectrum is a molecular fingerprint, revealing detailed information about the structure, conformation, and bonding within the molecule. The vibrational modes can be assigned to specific functional groups, including the imidazole ring, the aliphatic propanoate chain, and the methyl ester group.

The imidazole ring exhibits several characteristic Raman bands. Vibrations in the 3100-3200 cm⁻¹ region are typically assigned to C-H stretching modes of the aromatic ring. westmont.edu Ring stretching modes, which involve the coupled vibration of C=C and C=N bonds, are observed in the 1400-1650 cm⁻¹ range. westmont.edu The C-N stretching vibrations of the imidazole moiety appear at approximately 1250 cm⁻¹. researchgate.net Other significant ring vibrations, often referred to as ring breathing modes, are also present at lower frequencies and are sensitive to substitution on the ring. arizona.edu

The aliphatic linker and ester functional group also produce distinct Raman signals. The aliphatic C-H stretching vibrations from the propanoate chain and the methyl group are typically found in the 2800-3000 cm⁻¹ region. A prominent and characteristic band for the ester group is the C=O stretching vibration, which is expected to appear in the 1710-1740 cm⁻¹ range. researchgate.net Bending modes for the CH₂ and CH₃ groups (scissoring, wagging, twisting) occur in the 1200-1470 cm⁻¹ region. The analysis of these vibrational frequencies, often aided by computational methods like Density Functional Theory (DFT), allows for a comprehensive assignment of the observed Raman bands and a deeper understanding of the molecule's structural dynamics. researchgate.netnih.gov

Raman Shift (cm⁻¹) (Representative)Vibrational Mode AssignmentAssociated Functional Group
3100 - 3200C-H StretchingImidazole Ring
2850 - 3000Aliphatic C-H StretchingPropanoate Chain & Methyl Group
1710 - 1740C=O StretchingMethyl Ester
1400 - 1650C=C and C=N Ring StretchingImidazole Ring
1280 - 1470C-H Bending (Scissoring)Propanoate Chain
~1250C-N StretchingImidazole Ring
~757N-H Out-of-Plane Bending (in unsubstituted imidazole)Imidazole Ring

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with very high precision, typically to within 5 parts per million (ppm), allowing for the determination of a unique molecular formula.

For this compound (molecular formula: C₇H₁₀N₂O₂), the analysis is commonly performed on the protonated molecule, [M+H]⁺. The calculated monoisotopic mass of this ion is compared against the experimentally measured value. The extremely small difference between the calculated and found masses provides strong evidence for the correct molecular formula, distinguishing it from other potential formulas with the same nominal mass. This level of accuracy is crucial for confirming the identity of newly synthesized compounds and for characterizing unknown metabolites or degradation products in complex mixtures. researchgate.net

Ion FormulaCalculated m/zHypothetical Found m/zMass Difference (ppm)
[C₇H₁₀N₂O₂ + H]⁺155.08150155.08135-0.97

Coupling chromatographic separation techniques with mass spectrometry provides a robust methodology for assessing the purity and confirming the identity of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of relatively polar and thermally labile compounds like many imidazole derivatives. nih.gov In a typical LC-MS method, the compound is first separated from impurities on a reversed-phase column (e.g., C18) using a mobile phase gradient, often consisting of water and a polar organic solvent like methanol (B129727) or acetonitrile, with an additive such as formic acid to facilitate ionization. nih.govwiley.com The eluent is then introduced into the mass spectrometer, commonly using an electrospray ionization (ESI) source, which is a soft ionization technique that typically generates the protonated molecular ion [M+H]⁺. researchgate.net This combination of retention time from the LC and the specific m/z value from the MS provides two orthogonal points of data for confident identification and purity assessment. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a high-resolution separation technique that can also be used, often requiring chemical derivatization to increase the volatility of certain imidazole compounds. gdut.edu.cn The sample is vaporized and separated based on its boiling point and interaction with a capillary column. Following separation, molecules are typically ionized by electron impact (EI), which causes fragmentation. The resulting fragmentation pattern is highly reproducible and acts as a molecular fingerprint, which can be compared against spectral libraries for definitive identification. GC-MS is highly effective for separating volatile isomers and assessing the purity of starting materials and final products. scispace.com

TechniqueTypical Stationary Phase (Column)Typical Mobile Phase / Carrier GasCommon Ionization MethodKey Data Obtained
LC-MSC18 Reversed-PhaseWater/Acetonitrile or Methanol with Formic AcidElectrospray (ESI)Retention Time, m/z of [M+H]⁺
GC-MSPolysiloxane-based (e.g., DB-5)HeliumElectron Impact (EI)Retention Time, Fragmentation Pattern

X-ray Diffraction Analysis

Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While the crystal structure for this compound itself is not publicly available, analysis of closely related derivatives provides significant insight into the expected molecular architecture.

A relevant example is Methyl 2-[(tert-butoxycarbonyl)amino]-3-(3-methyl-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)propanoate . nih.gov The crystallographic data obtained from this derivative reveals key structural parameters such as the crystal system, space group, and unit cell dimensions. This information precisely defines the size and shape of the repeating unit within the crystal lattice and the symmetry relationships between molecules. Such studies on related imidazole derivatives confirm the planarity of the imidazole ring and establish the conformational preferences of the side chains attached to the ring nitrogen. nih.govcore.ac.ukresearchgate.net

Crystallographic Data for a Derivative: Methyl 2-[(tert-butoxycarbonyl)amino]-3-(3-methyl-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)propanoate nih.gov
ParameterValue
Molecular FormulaC₁₃H₂₁N₃O₄S
Crystal SystemMonoclinic
Space GroupP 1 21/c 1
a (Å)8.76360
b (Å)19.1184
c (Å)9.6735
α (°)90.00
β (°)98.4850
γ (°)90.00
Volume (ų)-
Z4

The analysis of crystallographic data extends beyond atomic coordinates to a detailed understanding of the intermolecular forces that govern the crystal packing. rsc.org These non-covalent interactions, including hydrogen bonds, π-π stacking, and van der Waals forces, are fundamental to the stability and physical properties of the solid material. mdpi.com

In crystals of imidazole-containing compounds, hydrogen bonding is a dominant organizational force. nih.gov For a molecule like this compound, weak C-H···N hydrogen bonds are expected, where the hydrogen atoms of the imidazole ring or the propanoate chain interact with the unprotonated nitrogen atom (N3) of an adjacent imidazole ring. najah.edu Furthermore, C-H···O interactions involving the carbonyl oxygen of the ester group are also highly probable. nih.gov These interactions link molecules into specific motifs, such as chains or sheets. core.ac.ukiucr.org

Other Analytical Techniques

Beyond spectroscopic methods, a comprehensive characterization of this compound and its derivatives relies on other analytical techniques to ascertain its elemental composition and thermal properties.

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This data is then compared with the theoretical values calculated from the compound's proposed empirical formula to confirm its elemental composition and purity.

For this compound, the expected molecular formula is C₇H₁₀N₂O₂. The theoretical elemental composition would be calculated as follows:

Carbon (C): 53.84%

Hydrogen (H): 6.45%

Nitrogen (N): 17.94%

In a typical experimental procedure, a sample of the compound would be combusted in a specialized instrument, and the resulting combustion gases (CO₂, H₂O, and N₂) are quantitatively analyzed. The experimental results are then compared to the theoretical values. A close correlation between the found and calculated percentages provides strong evidence for the proposed molecular formula.

For instance, in the characterization of other novel heterocyclic compounds, elemental analysis has been routinely employed to validate their structures. lew.ro The results are typically presented in a tabular format for clear comparison.

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic MassNumber of AtomsTotal MassPercentage
CarbonC12.01784.0753.84%
HydrogenH1.0081010.086.45%
NitrogenN14.01228.0217.94%
OxygenO16.00232.0020.49%
Total 156.17 100.00%

Note: This table is based on theoretical calculations for C₇H₁₀N₂O₂.

Thermal analysis techniques are employed to study the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly valuable for assessing the thermal stability of a compound.

Thermogravimetric Analysis (TGA)

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine thermal transitions such as melting point, glass transitions, and exothermic or endothermic decomposition processes. For a crystalline solid like this compound, a DSC thermogram would typically show a sharp endothermic peak corresponding to its melting point. Any exothermic peaks at higher temperatures would indicate decomposition. The data from DSC complements TGA by providing energetic information about the thermal events.

Studies on the thermal properties of various imidazole-containing compounds, including ionic liquids, have demonstrated the utility of these techniques in establishing their thermal stability profiles. pku.edu.cn While the exact thermal behavior of this compound is not documented in the provided sources, the application of TGA and DSC would be the standard approach to determine its melting point and decomposition temperature, which are critical parameters for its handling, storage, and potential applications.

Theoretical and Computational Investigations of Methyl 3 1h Imidazol 1 Yl Propanoate

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone for investigating the intrinsic properties of methyl 3-(1H-imidazol-1-yl)propanoate at the atomic level. These methods allow for the accurate prediction of its molecular structure and electronic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Interpretation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For imidazole (B134444) derivatives, DFT calculations, particularly using functionals like B3LYP with a 6-311+G(d,p) basis set, have proven effective in optimizing molecular geometry and predicting spectroscopic data. irjweb.comniscpr.res.inasianpubs.org This approach provides a detailed account of the molecule's electronic transitions and molecular surfaces. nih.gov

By calculating the electronic energy and its distribution, DFT can accurately predict key structural parameters such as bond lengths and angles. Furthermore, these calculations are instrumental in interpreting experimental spectroscopic data. For instance, theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies (infrared spectroscopy) for related imidazole structures show a strong correlation with experimental values, aiding in the precise assignment of spectral signals. niscpr.res.innih.gov The electronic transitions can be explored through Time-Dependent DFT (TD-DFT), which helps in understanding the UV-visible absorption spectra of the compound. nih.gov

Molecular Orbital Analysis

The electronic behavior and reactivity of this compound are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine-6.2967-1.80964.4871
4-(4,5- dimethyl-1H-imidazol-1-yl)benzenesulfonic acid--3.92

This table presents representative calculated frontier molecular orbital energies for related imidazole derivatives to provide context for the electronic properties of this compound. Data sourced from multiple theoretical studies. irjweb.comasianpubs.org

Conformation and Conformational Dynamics

The flexibility of the alkyl and ester portions of this compound allows it to adopt various spatial arrangements, or conformations. Understanding these dynamics is key to comprehending its interactions and function.

Rotational Barriers and Energy Minima of the Ester and Alkyl Chains

The single bonds within the propanoate side chain (N-CH₂-CH₂-COOCH₃) of this compound allow for considerable rotational freedom. Computational methods, such as performing a Potential Energy Surface (PES) scan at the DFT level, can be used to explore the conformational landscape of the molecule. nih.gov This analysis helps identify the most stable, low-energy conformers (energy minima) and the energy required to rotate from one conformation to another (rotational barriers). researchgate.netnih.gov

Key rotational barriers include those around the imidazole-N1—C(alkyl) bond, the C(alkyl)—C(alkyl) bond, and the ester's (C=O)—O bond. For simple methyl esters, the barrier to internal rotation of the methoxy (B1213986) methyl group is influenced by the length of the alkyl chain, typically decreasing slightly as the chain gets longer. mdpi.com The rotation of the entire ester group and the flexibility of the ethyl bridge connecting it to the imidazole ring result in multiple stable conformers with small energy differences. nih.govacs.org These low-energy conformations can be influenced by van der Waals interactions and other environmental factors. nih.gov

Stereochemical Considerations and Isomerism

In its unsubstituted form, this compound is an achiral molecule as it does not possess any stereogenic centers. The carbon atoms in the propanoate chain are not bonded to four different substituent groups. Consequently, it does not have enantiomers.

Furthermore, the molecule does not exhibit geometric (cis-trans) isomerism because there are no double bonds within the flexible alkyl chain that would restrict rotation. The N-alkylation of the imidazole ring at the N1 position prevents the tautomerism that is characteristic of asymmetrically substituted 1H-imidazoles. otago.ac.nz However, it is important to note that if substituents were introduced onto the propanoate chain, for example at the C2 position, a chiral center could be created, which would result in the existence of R and S enantiomers. nih.gov

Intermolecular Interactions and Self-Assembly Prediction

The chemical structure of this compound facilitates a variety of intermolecular interactions that dictate its physical state and potential for forming ordered structures.

The primary forces governing its interactions are hydrogen bonds. The sp²-hybridized nitrogen atom (N3) in the imidazole ring and the carbonyl oxygen of the ester group are both effective hydrogen bond acceptors. nih.gov This allows the molecule to interact with hydrogen bond donors. In a crystalline state, related imidazole derivatives are known to form extended networks, such as chains or layers, through intermolecular hydrogen bonds like C-H···N and C-H···O. najah.edu

These specific and directional hydrogen bonds are key drivers for molecular self-assembly. researchgate.net The interplay between hydrogen bonding, dipole-dipole interactions arising from the polar ester and imidazole groups, and weaker van der Waals forces determines how the molecules pack in the solid state. mdpi.com It can be predicted that these interactions will lead to the formation of supramolecular structures. researchgate.net The aggregation of imidazole-containing molecules can also create unique microenvironments, such as hydrophobic pockets, which can influence their chemical behavior. rsc.orgnih.gov

Hydrogen Bonding Networks

While specific studies on this compound are not available, the inherent chemical nature of the molecule suggests it can participate in hydrogen bonding. The nitrogen atom in the imidazole ring can act as a hydrogen bond acceptor. The ester group, specifically the carbonyl oxygen, also presents a potential hydrogen bond acceptor site. In the presence of suitable donor molecules, these sites would be crucial in forming defined hydrogen bonding networks that influence the compound's solid-state structure and solubility.

Table 1: Potential Hydrogen Bond Interactions in this compound

Donor Atom Acceptor Atom Interaction Type
C-H (imidazole ring) N (imidazole ring) C-H···N
C-H (propyl chain) O (carbonyl) C-H···O
External Donor (e.g., water) N (imidazole ring) X-H···N

This table is predictive and based on the functional groups present in the molecule, as specific experimental or computational data for this compound is not available.

π-Stacking and Van der Waals Interactions

The aromatic imidazole ring in this compound is capable of engaging in π-stacking interactions. These interactions, arising from the overlap of π-orbitals between adjacent rings, are a significant contributor to the stability of many aromatic compounds in the solid state. The geometry of this stacking can vary, including parallel-displaced and T-shaped arrangements, each with a characteristic interaction energy and intermolecular distance. Computational studies on similar imidazole-containing structures have demonstrated that π-stacking plays a crucial role in their molecular organization. nih.gov

Table 2: Predicted Intermolecular Interactions and Their Significance

Interaction Type Interacting Moieties Estimated Contribution to Stability
π-π Stacking Imidazole rings Significant

This table is based on general principles of intermolecular forces in related organic molecules, pending specific computational analysis of the title compound.

Coordination Chemistry and Material Science Applications of Methyl 3 1h Imidazol 1 Yl Propanoate Linkers

Design and Synthesis of Metal-Organic Frameworks (MOFs)

The rational design of MOFs hinges on the selection of appropriate metal centers and organic linkers. The 3-(1H-imidazol-1-yl)propanoate ligand is a bifunctional linker, possessing both a nitrogen donor from the imidazole (B134444) ring and oxygen donors from the carboxylate group. This dual functionality allows for the formation of robust and diverse coordination networks. The synthesis of these materials is often achieved through self-assembly processes under solvothermal or hydrothermal conditions, where the metal salt and the ligand are dissolved in a suitable solvent and heated, leading to the crystallization of the coordination polymer.

Zinc(II) Coordination Polymers with 3-(1H-imidazol-1-yl)propanoate Ligands

Zinc(II) is a popular choice as a metal node in the design of coordination polymers due to its versatile coordination geometry and low toxicity. Research has demonstrated the successful synthesis of zinc(II) coordination polymers using 3-(1H-imidazol-1-yl)propanoate ligands. These syntheses are typically carried out in aqueous solutions, where combining the sodium salt of the de-esterified ligand with a zinc(II) salt leads to the precipitation of the coordination polymer. chemrxiv.orgchemrxiv.orgresearchgate.net

In these structures, the zinc(II) ions are typically found in a tetrahedral coordination environment. chemrxiv.orgresearchgate.net Each zinc atom is coordinated to two nitrogen atoms from the imidazole rings of two different linkers and two oxygen atoms from the carboxylate groups of another two linkers. This κ1-fashion of coordination, where each functional group of the linker binds to a single metal center, facilitates the formation of extended, stable frameworks. researchgate.net The resulting solid-state structure of the coordination polymer with the unsubstituted 3-(1H-imidazol-1-yl)propanoate ligand is a two-dimensional (2D) network of zinc ions and linkers. These 2D sheets are further interconnected by chains of crystal water molecules, forming a three-dimensional (3D) supramolecular network. researchgate.net

Influence of Ligand Substitution on Coordination Polymer Architecture

The architecture of coordination polymers can be finely tuned by introducing substituents on the organic linker. In the case of 3-(1H-imidazol-1-yl)propanoate, substitutions at the 2-position of the imidazole ring have a profound impact on the resulting structure. For instance, the use of 3-(2-methyl-1H-imidazol-1-yl)propanoate and 3-(2-phenyl-1H-imidazol-1-yl)propanoate as linkers leads to a departure from the 2D network observed with the unsubstituted ligand. chemrxiv.orgresearchgate.net

LigandSubstituent at 2-positionResulting Polymer ArchitectureDimensionality
3-(1H-imidazol-1-yl)propanoateNone2D network connected by water chains3D supramolecular
3-(2-methyl-1H-imidazol-1-yl)propanoateMethyl1D chains with water-mediated hydrogen bonding1D
3-(2-phenyl-1H-imidazol-1-yl)propanoatePhenyl1D chains1D

Structural Diversity in Coordination Polymers

The combination of different metal ions, organic linkers, and reaction conditions can lead to a remarkable diversity of structures in coordination polymers, ranging from simple 1D chains to complex 3D frameworks.

One-Dimensional, Two-Dimensional, and Three-Dimensional Frameworks

As discussed previously, the use of 3-(1H-imidazol-1-yl)propanoate and its derivatives with zinc(II) gives rise to frameworks of varying dimensionality. The unsubstituted ligand forms a 2D network that extends into a 3D supramolecular structure through hydrogen bonding. researchgate.net In contrast, the introduction of steric bulk at the 2-position of the imidazole ring leads to the formation of 1D chains. researchgate.net This highlights the principle that the dimensionality of the resulting framework is a delicate balance between the coordinating ability of the metal ion and the steric and electronic properties of the organic linker.

Impact of Metal Ion Identity on Coordination Geometry

While extensive research has been conducted on zinc(II) with the 3-(1H-imidazol-1-yl)propanoate ligand, the exploration of other metal ions with this specific linker is less documented. However, by examining the broader family of coordination polymers with imidazole-carboxylate ligands, general trends regarding the impact of the metal ion can be inferred.

Different metal ions have distinct preferences for coordination numbers and geometries. For instance, while Zn(II) often adopts a tetrahedral geometry, other transition metals like Cu(II) can exhibit square planar or distorted octahedral geometries. rsc.orgresearchgate.net Cobalt(II) can also adopt tetrahedral or octahedral coordination. asianpubs.orgnih.govresearchgate.netscirp.orgscirp.org Cadmium(II), being a larger ion, can accommodate higher coordination numbers, leading to geometries such as distorted pentagonal bipyramidal or octahedral. researchgate.netnih.govmdpi.comnih.gov

Lanthanide ions, with their even larger ionic radii and higher charge density, typically exhibit high coordination numbers (often 8 or 9) and form complex coordination polyhedra. nih.govznaturforsch.comnih.govrsc.org The interaction of lanthanide ions with imidazole-carboxylate ligands often leads to the formation of highly stable, three-dimensional frameworks with interesting luminescence properties. nih.govznaturforsch.com The specific coordination geometry and the resulting framework architecture are therefore highly dependent on the electronic configuration, size, and preferred coordination number of the metal ion.

Metal IonTypical Coordination Number(s)Common Coordination Geometries
Zn(II)4Tetrahedral
Cu(II)4, 6Square Planar, Distorted Octahedral
Co(II)4, 6Tetrahedral, Octahedral
Cd(II)6, 7Octahedral, Pentagonal Bipyramidal
Lanthanides (Ln³⁺)8, 9Various high-coordination polyhedra

Advanced Characterization of Coordination Polymers

A comprehensive understanding of the structure and properties of coordination polymers requires the use of a variety of advanced characterization techniques.

Powder X-ray Diffraction (PXRD) is used to confirm the phase purity of the bulk synthesized material and to ensure that the crystal structure determined by SCXRD is representative of the entire sample. nih.gov

Thermogravimetric Analysis (TGA) provides information about the thermal stability of the coordination polymer and the presence of solvent molecules within the framework. It measures the change in mass of a sample as a function of temperature. nih.gov

Infrared (IR) Spectroscopy is used to identify the functional groups present in the organic linker and to confirm its coordination to the metal center. Changes in the vibrational frequencies of the carboxylate and imidazole groups upon coordination can provide evidence of metal-ligand bond formation. chemrxiv.orgchemrxiv.orgresearchgate.net

Elemental Analysis determines the elemental composition of the coordination polymer, which helps to confirm the proposed chemical formula. nih.gov

Photoluminescence Spectroscopy is particularly relevant for coordination polymers containing lanthanide ions or certain organic linkers. It investigates the emission and excitation properties of the material, which can be useful for applications in sensing and optics. nih.gov

Spectroscopic Signatures of Metal-Ligand Interactions

The coordination of methyl 3-(1H-imidazol-1-yl)propanoate or its deprotonated form, 3-(1H-imidazol-1-yl)propanoate, to metal centers induces distinct changes in spectroscopic signatures, providing valuable insights into the nature of the metal-ligand bonding. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful tools for characterizing these interactions.

In the formation of coordination polymers with zinc(II), the 3-(1H-imidazol-1-yl)propanoate linker demonstrates clear evidence of coordination through both the imidazole nitrogen and the carboxylate group. chemrxiv.org

Infrared (IR) Spectroscopy:

The IR spectra of coordination polymers formed with 3-(1H-imidazol-1-yl)propanoate linkers exhibit characteristic shifts in vibrational frequencies upon coordination to a metal center, such as zinc(II). The disappearance of the broad N-H stretching vibration from the imidazole ring and the shifts in the C=N and C=C stretching modes are indicative of the imidazole nitrogen's involvement in coordination. ekb.eg Furthermore, the asymmetric and symmetric stretching frequencies of the carboxylate group are highly sensitive to its coordination mode. In zinc(II) coordination polymers with 3-(1H-imidazol-1-yl)propanoate, the coordination is confirmed by shifts in the imidazole and carboxylate vibrational bands. chemrxiv.org

Table 1: Representative FT-IR Vibrational Frequencies (cm⁻¹) for Zinc(II) Coordination Polymers with Imidazole-Propanoate Type Linkers
Vibrational ModeFree Ligand (approx.)Coordinated Ligand (approx.)Assignment
ν(N-H)~3100-2500 (broad)AbsentIndicates deprotonation and coordination of imidazole N-H
ν(C=O) of COOH~1700-Characteristic of the free carboxylic acid
νas(COO⁻)-~1610Asymmetric stretching of the coordinated carboxylate
νs(COO⁻)-~1400Symmetric stretching of the coordinated carboxylate
Imidazole Ring Vibrations~1500-1600ShiftedIndicates coordination of the imidazole ring nitrogen

Nuclear Magnetic Resonance (NMR) Spectroscopy:

For diamagnetic metal complexes, such as those with Zn(II), ¹H and ¹³C NMR spectroscopy can provide detailed information about the ligand's coordination environment. Upon coordination of an imidazole-containing ligand to a metal ion, the chemical shifts of the imidazole ring protons are typically affected. nih.gov The coordination to a Lewis acidic metal center generally leads to a downfield shift of the proton signals of the imidazole ring due to the withdrawal of electron density. rsc.org In the case of zinc(II) complexes with imidazole and 2-methylimidazole, the chemical shifts for all hydrogen atoms are shifted upfield compared to the free ligands, which is attributed to π-back-bonding from the metal d-orbitals into the ligand π-system. acs.org

Table 2: Expected ¹H NMR Chemical Shift Changes upon Coordination of Imidazole-Type Ligands to a Diamagnetic Metal Center
ProtonTypical Chemical Shift in Free Ligand (ppm)Expected Shift upon CoordinationRationale
Imidazole C2-H~7.7Downfield or UpfieldSensitive to electronic effects of the metal center
Imidazole C4-H & C5-H~7.1Downfield or UpfieldAffected by coordination and potential π-stacking interactions
-CH₂-N (propanoate chain)VariableShiftedProximity to the coordinating imidazole ring
-CH₂-COO (propanoate chain)VariableShiftedAffected by the coordination state of the carboxylate group

Porosity Analysis and Gas Adsorption Properties (e.g., CO₂, N₂, CH₄)

The porosity of coordination polymers is a critical factor for their application in gas storage and separation. This property is typically assessed through gas adsorption measurements, most commonly with nitrogen at 77 K, to determine the Brunauer-Emmett-Teller (BET) surface area and pore volume.

Interestingly, recent studies on zinc(II) coordination polymers synthesized with 3-(1H-imidazol-1-yl)propanoate linkers have revealed that these specific materials are non-porous towards gases like CO₂, N₂, and CH₄. researchgate.netchemrxiv.org This lack of porosity is likely due to the efficient packing of the polymer chains in the solid state, which precludes the formation of accessible voids for gas molecules.

However, to provide a broader context of the potential of imidazole-based linkers in creating porous materials, it is useful to consider related systems. Zeolitic Imidazolate Frameworks (ZIFs), for instance, which are a subclass of MOFs composed of tetrahedrally coordinated metal ions linked by imidazolate-based ligands, are renowned for their permanent porosity and high surface areas.

Table 3: Gas Adsorption Properties of Representative Porous Imidazole-Based Frameworks (Data for illustrative purposes)
FrameworkBET Surface Area (m²/g)CO₂ Uptake (mmol/g at 273 K, 1 bar)CH₄ Uptake (mmol/g at 298 K, 35 bar)N₂ Uptake (mmol/g at 77 K, 1 bar)
ZIF-8~1300-1600~1.3~6.0Variable
BILP-107874.0--
PCP-1-High selectivity over N₂, O₂, CO--

Note: The coordination polymers derived from 3-(1H-imidazol-1-yl)propanoate are reported to be non-porous. researchgate.netchemrxiv.org The data above for other imidazole-based frameworks is to illustrate the general potential of this class of materials.

The high CO₂ uptake in some of these materials is attributed to the presence of nitrogen atoms in the imidazole rings, which can interact favorably with the quadrupole moment of CO₂. rsc.org

Functional Material Development

The rational design of coordination polymers using functional linkers like this compound opens avenues for the development of materials with tailored properties for specific applications, such as catalysis and separation.

Catalytic Applications of Imidazole-Based Coordination Polymers

Coordination polymers, particularly those with accessible metal sites or functional organic linkers, can act as efficient heterogeneous catalysts. The imidazole moiety itself can participate in catalytic cycles, and its incorporation into a solid framework provides the advantages of catalyst stability and recyclability.

Zinc-based MOFs have demonstrated catalytic activity in various organic transformations, including the Knoevenagel condensation. nih.govscispace.comut.ac.irresearchgate.net The Lewis acidic zinc centers are believed to activate the carbonyl group of the aldehyde, while the basic sites on the framework can facilitate the deprotonation of the active methylene (B1212753) compound. In some cases, the conversion rates can be quite high, demonstrating the potential of these materials as effective catalysts. scispace.com

Another area where imidazole-functionalized frameworks have shown promise is in the cyanosilylation of aldehydes. MOF-74, a well-known metal-organic framework, exhibits enhanced catalytic activity in this reaction when structural defects are introduced, providing additional open metal sites. researchgate.netnih.gov

Table 4: Catalytic Performance of Representative Imidazole-Based Coordination Polymers in Organic Reactions
CatalystReactionSubstrateConversion/Yield (%)Reaction Conditions
Zn-MOF (3Zn hollowsphere)Knoevenagel CondensationBenzaldehyde90Solvent-free, room temp.
Defected MOF-74 (D26-MOF-74)CyanosilylationBenzaldehyde9360 °C, 30 min
Pd⁰@UIO-66-SB-ImSuzuki CouplingBromobenzene99.490 °C, DMA solvent

The turnover frequency (TOF) is a key metric for catalytic efficiency. For instance, a chromium-based MOF, MIL-101(Cr), functionalized with 1-methyl imidazole, has been reported to have a TOF of 553 hr⁻¹ for the conversion of butylene oxide with CO₂. soton.ac.uk

Separation Technologies Utilizing Porous Frameworks

The tunable pore sizes and chemical functionality of porous coordination polymers make them highly attractive for separation applications, particularly for gas mixtures that are challenging to separate by conventional methods. Imidazole-based frameworks, especially ZIFs, have been extensively studied for the separation of hydrocarbons and flue gases.

The separation of propylene (B89431) from propane (B168953) is a crucial industrial process that is energy-intensive. ZIF-8, with its flexible pore apertures, has shown remarkable potential for this separation based on a size-exclusion mechanism. researchgate.net The effective pore size of ZIF-8 allows for the faster diffusion of the slightly smaller propylene molecules while hindering the passage of propane. nih.gov

Similarly, the capture of CO₂ from N₂ in flue gas is a significant area of research for mitigating greenhouse gas emissions. The nitrogen-rich nature of imidazole-based frameworks can lead to strong interactions with CO₂, resulting in high CO₂/N₂ selectivity. nih.govrsc.org For example, a pyrene-based benzimidazole-linked polymer (BILP-10) has exhibited a very high CO₂/N₂ selectivity of 128 at 273 K. rsc.org

Table 5: Separation Performance of Representative Porous Imidazole-Based Frameworks
FrameworkSeparationSelectivityPermeance/UptakeConditions
ZIF-8 MembranePropylene/Propane~70~268 x 10⁻¹⁰ mol/m²·s·Pa (Propylene)Counter-diffusion synthesis
BILP-10CO₂/N₂1284.0 mmol/g (CO₂)273 K
Cu-Sp5CO₂/N₂>200-Post-combustion flue gas conditions

Derivatives and Analogues of Methyl 3 1h Imidazol 1 Yl Propanoate

Structural Modifications of the Ester Group

Alterations to the ester functional group of methyl 3-(1H-imidazol-1-yl)propanoate are a primary strategy for creating analogues with different physicochemical properties, such as solubility, stability, and reactivity.

Ethyl and Other Alkyl Propanoates with Imidazole (B134444) Moieties

Replacing the methyl group with larger alkyl chains, such as ethyl, results in compounds like ethyl 3-(1H-imidazol-1-yl)propanoate. nih.govchemspider.comscbt.com This modification can influence the compound's lipophilicity, which is a critical factor in its interaction with biological systems. The synthesis of these analogues often follows similar pathways to the parent methyl ester, typically involving the reaction of imidazole with the corresponding alkyl acrylate (B77674) or 3-halopropanoate. Research into a series of 1-aryl-3-(1H-imidazol-1-yl)propan-1-ol esters has demonstrated that modifications at this part of the molecule can lead to potent anti-Candida activity. nih.gov

Carboxylic Acid and Amide Analogues

Hydrolysis of the ester group in this compound yields its corresponding carboxylic acid, 3-(1H-imidazol-1-yl)propanoic acid. nih.gov This transformation from an ester to a carboxylic acid significantly alters the molecule's polarity and acidity, making it more water-soluble. This acid is a metabolite of histidine found in humans and has been reported in the mushroom Coprinopsis atramentaria. nih.gov

Further derivatization of the carboxylic acid can produce a range of amide analogues. For instance, reacting the acid or its ester with an amine leads to the formation of 3-(1H-imidazol-1-yl)propanamide. These amide analogues introduce a hydrogen bond donor-acceptor site, which can facilitate different intermolecular interactions compared to the parent ester. The synthesis of related structures, such as N-[3-(1H-Imidazol-1-yl)propyl]benzamide, highlights the chemical versatility of this class of compounds. prepchem.com

Substitutions on the Imidazole Ring

Modifying the imidazole ring itself is another key avenue for creating analogues. Introducing substituents onto the heterocyclic ring can profoundly affect the electronic properties, steric profile, and metabolic stability of the molecule.

Methylated Imidazole Derivatives (e.g., 2-methyl-1H-imidazol-1-yl)

The introduction of a methyl group onto the imidazole ring, for example at the 2-position, yields derivatives such as ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoate. chemicalbook.com The presence of the methyl group can enhance metabolic stability by blocking a potential site of oxidation. The corresponding carboxylic acid, 3-(2-methyl-1H-imidazol-4-yl)-propionic acid, is also a known derivative. chemicalbook.comguidechem.com Syntheses of related methylated compounds, like 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic acid, have been developed as part of research into mitochondria-targeted prodrugs. researchgate.netnih.gov

Halogenated Imidazole Rings

The incorporation of halogen atoms (e.g., chlorine, bromine) onto the imidazole ring is a common strategy in medicinal chemistry to modulate a compound's activity and pharmacokinetic profile. Halogenation can alter the acidity of the imidazole N-H, influence binding interactions through halogen bonding, and affect metabolic pathways. For example, the synthesis of 3-chloro-4-(1H-imidazol-1-yl)-1-phenylazetidin-2-one derivatives has been explored, demonstrating the integration of a halogenated core with an imidazole moiety for potential antibacterial applications. researchgate.net

Amino and Cyano Substituted Imidazole Ring Analogues

The introduction of amino (-NH2) or cyano (-CN) groups onto the imidazole ring creates analogues with significantly different electronic and hydrogen-bonding characteristics. An amino group can act as a hydrogen bond donor and a base, which can be critical for receptor binding. For instance, ethyl 3-(5-amino-4-carbamoylimidazol-1-yl)propanoate is a known synthetic derivative. chemsynthesis.com

Conversely, the cyano group is a strong electron-withdrawing group and a hydrogen bond acceptor. The precursor 3-(1H-imidazol-1-yl)propanenitrile, synthesized from imidazole and acrylonitrile (B1666552), is an important intermediate for creating nitrile-functionalized compounds. nih.gov These substitutions open up possibilities for developing compounds with tailored electronic properties and specific biological interactions.

Data on Selected Derivatives and Analogues

The following table summarizes key information for some of the discussed compounds.

Compound Name Molecular Formula Modification Type Key Research Finding/Application
Ethyl 3-(1H-imidazol-1-yl)propanoateC8H12N2O2Ester Group ModificationFound to have anti-Candida potential. nih.gov
3-(1H-imidazol-1-yl)propanoic acidC6H8N2O2Ester Group Modification (Hydrolysis)A metabolite of histidine found in humans. nih.gov
3-(1H-imidazol-1-yl)propanamideC6H9N3OEster Group Modification (Amidation)Serves as a versatile chemical intermediate.
Ethyl 3-(2-methyl-1H-imidazol-1-yl)propanoateC9H14N2O2Imidazole Ring Substitution (Methylation)Investigated as a derivative with potential altered metabolic stability. chemicalbook.com
3-(1H-imidazol-1-yl)propanenitrileC6H7N3Imidazole Ring Substitution (Cyanoethylation)An important precursor for nitrile-functionalized ionic liquids. nih.gov

Alterations in the Alkyl Chain Linker

Modifications to the alkyl chain that links the imidazole ring to the propanoate group in this compound represent a key strategy for developing derivatives with varied physicochemical and biological properties. These alterations can involve changing the length of the chain, rearranging its structure, or introducing substituents that create chiral centers.

Propanoate Isomers and Homologues (e.g., Butanoate Derivatives)

Altering the length and substitution pattern of the alkyl chain results in various isomers and homologues. Positional isomers, where the imidazole ring is attached to a different carbon of the propanoate chain, and homologues, where the chain length is extended or shortened, have been synthesized and studied.

Homologues, particularly butanoate derivatives, have also been explored. Extending the three-carbon propanoate chain to a four-carbon butanoate chain yields compounds such as methyl 4-(1H-imidazol-1-yl)butanoate. bldpharm.com This extension increases the flexibility and the distance between the imidazole and ester functional groups. The synthesis of related structures like 1,4-di(1H-imidazol-1-yl)butane further demonstrates the viability of using longer alkyl linkers in imidazole-based compounds. researchgate.net

Compound NameStructureModification TypeKey Feature
This compound Parent CompoundThree-carbon chain at N1
Methyl 3-(1H-imidazol-4-yl)propanoate Hydrochloride chemicalbook.comPositional IsomerPropanoate group at C4
Methyl 4-(1H-imidazol-1-yl)butanoate bldpharm.comHomologueFour-carbon (butanoate) chain

Introduction of Stereocenters in the Alkyl Chain

Introducing stereocenters into the alkyl chain is a significant modification that yields chiral derivatives. Chirality can dramatically influence a molecule's interaction with biological systems. This is typically achieved by adding a substituent to one of the carbons in the alkyl linker, creating a chiral center.

A common strategy involves introducing a substituent at the α-carbon (C2 position) of the propanoate chain. For example, the synthesis of methyl 2-amino-3-(2-methyl-1H-imidazol-1-yl)propanoate introduces an amino group at the C2 position, rendering this carbon a stereocenter. This synthetic amino acid derivative combines the features of an imidazole and an amino acid, with the chirality potentially affecting its binding affinity and metabolic stability.

Similarly, other chiral precursors can be used to generate stereoisomers. The synthesis of (S)-2-(1H-imidazol-1-yl)-3-phenylpropanol is achieved through the reduction of its precursor, methyl 2-(1H-imidazol-1-yl)-3-phenylpropanoate. nih.gov The parent ester in this case features a phenyl group attached to the C3 position and the imidazole ring at the C2 position, with the C2 atom being a chiral center. The absolute configuration of such compounds is critical, as different enantiomers can exhibit distinct biological activities. The isolation of specific enantiomers, sometimes achieved through chiral chromatography, has been shown to result in compounds with enhanced potency in certain biological assays. researchgate.net

Compound NameStructureModification TypeKey Feature
Methyl 2-amino-3-(2-methyl-1H-imidazol-1-yl)propanoate Introduction of StereocenterAmino group at C2 creates a chiral center
Methyl 2-(1H-imidazol-1-yl)-3-phenylpropanoate nih.govIntroduction of StereocenterImidazole at C2 creates a chiral center

Future Research Directions and Unexplored Potential

Development of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of methyl 3-(1H-imidazol-1-yl)propanoate is achievable through the aza-Michael addition of imidazole (B134444) to methyl acrylate (B77674). Future research will likely focus on optimizing this reaction to align with the principles of green chemistry. One promising area is the development of solvent- and catalyst-free reaction conditions. d-nb.infochemrxiv.org Such approaches offer significant environmental benefits by reducing waste and avoiding the use of hazardous materials. Research has shown that the aza-Michael addition of imidazoles to electron-deficient olefins can proceed efficiently at elevated temperatures (e.g., 80°C) without the need for a solvent or catalyst, especially if the imidazole derivative is sufficiently soluble in the Michael acceptor. d-nb.infochemrxiv.org

Further exploration into alternative energy sources for synthesis is also a viable research direction. Microwave-assisted synthesis, for instance, has been shown to accelerate the synthesis of various imidazole derivatives, often leading to higher yields in shorter reaction times. wjbphs.com Ultrasound-assisted synthesis is another green approach that has been successfully applied to the preparation of imidazole compounds and could be adapted for the synthesis of this compound. nih.gov These methods not only enhance reaction rates but also contribute to more energy-efficient and environmentally friendly processes. wjbphs.comnih.gov

The development of polymer-supported catalysts is another avenue for creating more sustainable synthetic methods. nih.gov These catalysts can simplify product purification and allow for catalyst recycling, thereby reducing waste and cost. nih.gov

Synthetic ApproachKey AdvantagesRelevant Research Areas
Solvent- and Catalyst-Free SynthesisReduced waste, avoidance of hazardous materials, high atom economy. d-nb.infochemrxiv.orgOptimization of reaction conditions (temperature, reactant ratios) for this compound.
Microwave-Assisted SynthesisAccelerated reaction rates, higher yields, energy efficiency. wjbphs.comApplication to the aza-Michael addition of imidazole to methyl acrylate.
Ultrasound-Assisted SynthesisMilder reaction conditions, reduced reaction times, energy efficiency. nih.govAdaptation for the synthesis of diversely substituted imidazole propanoates.
Polymer-Supported CatalysisSimplified purification, catalyst recyclability, reduced waste. nih.govDevelopment of novel supported catalysts for the synthesis of imidazole derivatives.

In-depth Mechanistic Studies of Complex Reaction Pathways

A deeper understanding of the reaction mechanisms governing the synthesis of this compound can pave the way for further optimization and control over the reaction outcome. The uncatalyzed aza-Michael addition of imidazoles to acrylates is understood to be a third-order reaction, being first order in the acceptor and second order in the donor. d-nb.info This suggests a mechanism where one molecule of the imidazole acts as a nucleophile while a second molecule may be involved in proton transfer steps.

Future mechanistic studies could employ a combination of experimental techniques and computational modeling to elucidate the finer details of the transition states and intermediates involved. For instance, kinetic studies under various conditions (temperature, concentration, solvent polarity) can provide valuable data to support or refute proposed mechanisms. Spectroscopic techniques, such as in-situ NMR, could be used to identify and characterize transient intermediates.

Computational studies, particularly using Density Functional Theory (DFT), can be employed to model the reaction pathway, calculate activation energies, and visualize the geometries of transition states. niscpr.res.in Such studies can provide insights into the role of intermolecular interactions, such as hydrogen bonding, in facilitating the reaction. A thorough understanding of the mechanism will be crucial for designing more efficient catalysts or reaction conditions that can promote the desired reaction pathway and suppress potential side reactions.

Exploration of Advanced Material Science Applications (excluding biological/medical)

The unique chemical structure of this compound, with its imidazole ring capable of coordination and hydrogen bonding, and a flexible propanoate chain, makes it an interesting building block for advanced materials.

Imidazole-Functionalized Polymers: The incorporation of imidazole moieties into polymer chains can impart unique properties, such as enhanced thermal stability and ionic conductivity. acs.orggoogle.com this compound could serve as a monomer or a precursor to a monomer for the synthesis of such functional polymers. These imidazole-functionalized polymers could find applications in areas such as proton exchange membranes for fuel cells, as the imidazole group can facilitate proton transport. google.com They could also be used as ligands for the immobilization of metal catalysts, creating recyclable catalytic systems. researchgate.net

Potential ApplicationRationale
Proton Exchange MembranesThe imidazole ring can participate in proton transport. google.com
Polymer-Supported CatalystsThe imidazole moiety can act as a ligand to immobilize metal catalysts. researchgate.net
Gas Adsorption MaterialsImidazole-functionalized polymers have shown potential for CO2 capture. rsc.org

Metal-Organic Frameworks (MOFs): The imidazole group is a common ligand in the construction of Metal-Organic Frameworks (MOFs), which are crystalline materials with high porosity and surface area. mdpi.comrsc.org The nitrogen atoms of the imidazole ring can coordinate to metal ions, forming extended network structures. This compound, or its derivatives, could be explored as a ligand for the synthesis of novel MOFs. The ester functionality could be hydrolyzed to a carboxylic acid to provide an additional coordination site, leading to MOFs with unique topologies and properties. Such MOFs could have potential applications in gas storage and separation, catalysis, and sensing. mdpi.comrsc.org

Computational Design and Predictive Modeling for New Derivatives

Computational chemistry offers powerful tools for the rational design of new derivatives of this compound with tailored properties. Quantitative Structure-Property Relationship (QSPR) models can be developed to predict various physicochemical properties of imidazole derivatives, such as their melting point, solubility, and electronic properties. researchgate.netigi-global.comresearchgate.net By establishing a correlation between the molecular structure and a particular property, QSPR models can be used to virtually screen large libraries of potential derivatives and identify candidates with desired characteristics before their actual synthesis.

Density Functional Theory (DFT) calculations can provide detailed insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. niscpr.res.inresearchgate.netnih.gov DFT can be used to:

Predict Reactivity: By calculating parameters such as frontier molecular orbital energies (HOMO and LUMO) and electrostatic potential maps, the reactivity of different sites in the molecule can be predicted, guiding the design of new reactions. dntb.gov.ua

Simulate Spectra: DFT can be used to simulate NMR, IR, and UV-Vis spectra, which can aid in the characterization of newly synthesized compounds. niscpr.res.in

Design for Specific Applications: For example, in the context of materials science, DFT could be used to predict the binding affinity of imidazole derivatives to metal ions for the design of new MOFs or to model their interaction with polymer chains.

By combining QSPR and DFT approaches, researchers can accelerate the discovery and development of new imidazole-based compounds with optimized properties for a wide range of applications.

Integration with Emerging Chemical Technologies

The synthesis and application of this compound can be significantly enhanced by leveraging emerging chemical technologies.

Continuous Flow Synthesis: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. researchgate.netnih.gov The synthesis of this compound via the aza-Michael addition could be adapted to a continuous flow process. This would allow for precise control over reaction parameters such as temperature, pressure, and residence time, potentially leading to higher yields and purity. researchgate.net Furthermore, multi-step syntheses involving this compound could be streamlined by integrating multiple reactors in a continuous flow setup. nih.govtue.nl

Ionic Liquids: Imidazole-based ionic liquids are a class of salts that are liquid at or near room temperature and have unique properties such as low vapor pressure, high thermal stability, and tunable solvent properties. researchgate.netnih.gov Imidazolium (B1220033) ionic liquids can be used as environmentally benign solvents and catalysts for a variety of chemical reactions, including those involving the synthesis of imidazole derivatives. nih.govresearchgate.net Future research could explore the use of task-specific ionic liquids to catalyze the synthesis of this compound or to act as a medium for its subsequent reactions. The use of ionic liquids could lead to cleaner reaction profiles and easier product separation. nih.gov

Emerging TechnologyPotential Benefits for this compound
Continuous Flow SynthesisImproved safety, better process control, scalability, potential for automation. researchgate.netnih.gov
Ionic Liquids"Green" solvent and catalyst options, enhanced reaction rates, simplified product isolation. nih.gov

By embracing these emerging technologies, the synthesis and application of this compound and its derivatives can be advanced in a more efficient, sustainable, and innovative manner.

Q & A

Q. What are the common synthetic routes for methyl 3-(1H-imidazol-1-yl)propanoate, and what critical parameters influence reaction yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or esterification reactions. For example, alkylation of 1H-imidazole with methyl 3-bromopropanoate in the presence of a base (e.g., DABCO) under anhydrous conditions at 60–80°C can yield the target compound . Solvent choice (e.g., DMF) and reaction time (12–24 hours) are critical for optimizing yield. Catalytic amounts of AIBN (azobisisobutyronitrile) may enhance radical-mediated pathways in analogous imidazole alkylations . Impurities often arise from incomplete substitution or ester hydrolysis; purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended.

Q. How can spectroscopic techniques (NMR, IR, MS) unambiguously characterize this compound?

Methodological Answer:

  • ¹H NMR : The imidazole protons appear as distinct singlets (δ 7.4–7.6 ppm for H-2 and H-4 of the ring). The methyl ester group resonates as a singlet at δ 3.6–3.7 ppm, while the CH₂ groups between the ester and imidazole show splitting patterns (e.g., δ 4.3–4.5 ppm for N-CH₂ and δ 2.6–2.8 ppm for CH₂-COOCH₃) .
  • IR : Strong absorption bands at ~1720 cm⁻¹ (C=O stretch of the ester) and 3100–3150 cm⁻¹ (imidazole C-H stretching) confirm functional groups .
  • Mass Spectrometry (ESI-MS) : The molecular ion [M+H]⁺ should match the molecular weight (C₇H₁₀N₂O₂, 154.17 g/mol), with fragmentation peaks at m/z 137 (loss of CH₃O) and 95 (imidazole ring) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction is critical for confirming bond lengths, angles, and stereochemistry. For example, SHELXL refinement (using Olex2 or similar software) can model thermal displacement parameters and hydrogen bonding networks. Key steps:

  • Crystal growth via slow evaporation (e.g., methanol/water mixtures).
  • Data collection at 100–150 K to minimize disorder.
  • Use of the SHELX suite for structure solution and refinement, leveraging intensity data to resolve torsional angles between the imidazole ring and ester group .
  • Validation with R-factors (<0.05 for high-resolution data) and PLATON checks for missed symmetry .

Q. What strategies address contradictory bioactivity data for imidazole-based esters in enzyme inhibition studies?

Methodological Answer: Contradictions may arise from assay conditions or structural analogs. For example, this compound derivatives acting as CYP26 inhibitors require:

  • Dose-Response Analysis : Test multiple concentrations (e.g., 1–100 μM) to establish IC₅₀ values, ensuring DMSO concentrations ≤0.1% to avoid solvent interference .
  • Metabolic Stability Assays : Use liver microsomes to assess ester hydrolysis rates, which may reduce bioavailability .
  • Structural Analog Comparison : Compare with compounds like methyl 3-(1H-imidazol-1-yl)-2,2-dimethylpropanoate to isolate steric/electronic effects .

Q. How can computational modeling predict the reactivity of this compound in polymer synthesis?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess nucleophilicity of the imidazole nitrogen and electrophilicity of the ester carbonyl .
  • Reactivity Indices : Calculate Fukui indices to identify sites prone to radical polymerization (e.g., AIBN-initiated reactions) .
  • MD Simulations : Model copolymerization with methacrylates to predict glass transition temperatures (Tg) and phase behavior .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported synthetic yields for imidazole-propanoate esters?

Methodological Answer:

  • Parameter Screening : Vary solvent polarity (DMF vs. THF), temperature (50–80°C), and base (DABCO vs. K₂CO₃) to identify optimal conditions. For example, DMF increases solubility but may promote side reactions at >70°C .
  • Byproduct Identification : Use LC-MS to detect hydrolysis products (e.g., 3-(1H-imidazol-1-yl)propanoic acid) or dimerization artifacts .
  • Scale-Up Considerations : Pilot reactions at 1 mmol vs. 10 mmol scales may reveal heat transfer or mixing inefficiencies affecting yield .

Tables for Key Experimental Parameters

Synthetic Parameter Optimal Range Impact on Yield Reference
Reaction Temperature65–80°CHigher temps accelerate but risk decomposition
Solvent (Polarity)DMF > THFDMF enhances imidazole solubility
Base (DABCO vs. K₂CO₃)DABCO (10 mol%)Minimizes ester hydrolysis
Purification MethodColumn ChromatographyRemoves unreacted imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-(1H-imidazol-1-yl)propanoate
Reactant of Route 2
Reactant of Route 2
methyl 3-(1H-imidazol-1-yl)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.